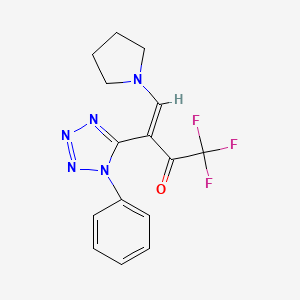
1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-4-tetrahydro-1H-pyrrol-1-ylbut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-4-tetrahydro-1H-pyrrol-1-ylbut-3-en-2-one is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, a phenyl-substituted tetrazole ring, and a tetrahydropyrrole moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-4-tetrahydro-1H-pyrrol-1-ylbut-3-en-2-one involves multiple steps, typically starting with the preparation of the tetrazole ring and the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Addition: Addition reactions can occur at the double bond present in the compound, using reagents like halogens or hydrogen halides.
The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-4-tetrahydro-1H-pyrrol-1-ylbut-3-en-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the tetrazole ring are known to enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-4-tetrahydro-1H-pyrrol-1-ylbut-3-en-2-one can be compared with other similar compounds, such as:
- 4-(dimethylamino)-1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)but-3-en-2-one
- 4-azepan-1-yl-1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)but-3-en-2-one
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications .
Properties
Molecular Formula |
C15H14F3N5O |
|---|---|
Molecular Weight |
337.30 g/mol |
IUPAC Name |
(E)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)-4-pyrrolidin-1-ylbut-3-en-2-one |
InChI |
InChI=1S/C15H14F3N5O/c16-15(17,18)13(24)12(10-22-8-4-5-9-22)14-19-20-21-23(14)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2/b12-10- |
InChI Key |
UIGZJKRATKVCJU-BENRWUELSA-N |
Isomeric SMILES |
C1CCN(C1)/C=C(\C2=NN=NN2C3=CC=CC=C3)/C(=O)C(F)(F)F |
Canonical SMILES |
C1CCN(C1)C=C(C2=NN=NN2C3=CC=CC=C3)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


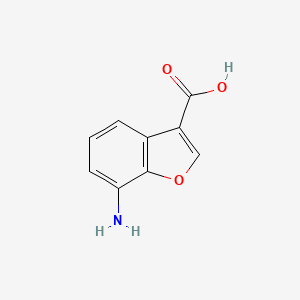
![6-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B12865047.png)
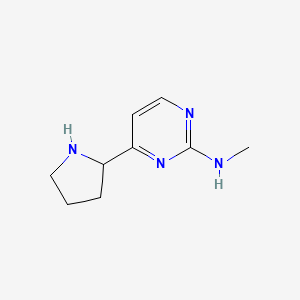
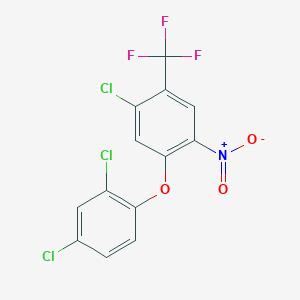
![tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12865073.png)
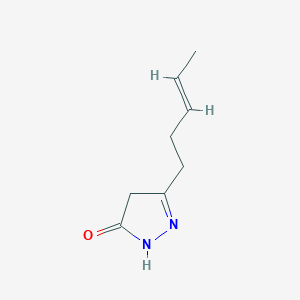
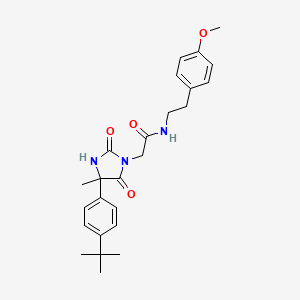
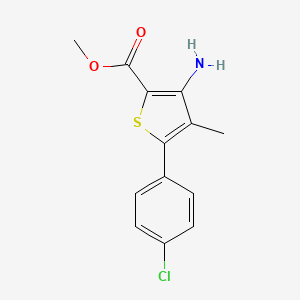
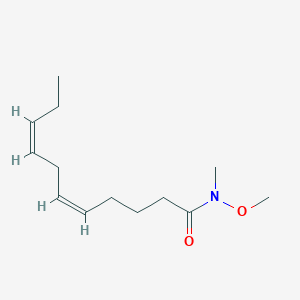
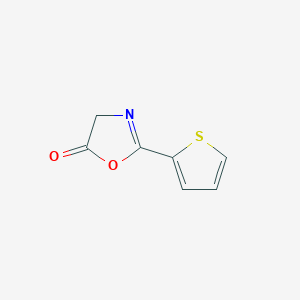
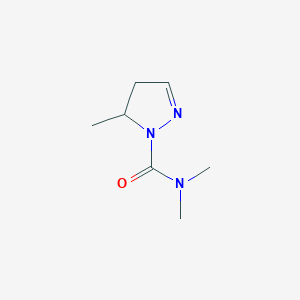
![4-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12865102.png)
![N-(1H-Benzo[d]imidazol-2-yl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B12865109.png)
![2-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide](/img/structure/B12865117.png)
